Benzyl 2,2-dimethyl-3-oxopropanoate
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Overview
Description
Benzyl 2,2-dimethyl-3-oxopropanoate: is an organic compound with the molecular formula C12H14O3. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its ester functional group and a benzyl group attached to a 2,2-dimethyl-3-oxopropanoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
Esterification: One common method involves the esterification of 2,2-dimethyl-3-oxopropanoic acid with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production: Industrially, the compound can be synthesized using similar esterification methods but on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl 2,2-dimethyl-3-oxopropanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Mechanism of Action
Mechanism
- The compound exerts its effects primarily through its ester functional group, which can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases .
Molecular Targets and Pathways
- In biological systems, the compound may interact with esterases and other enzymes involved in ester metabolism. The pathways include hydrolysis and subsequent oxidation or reduction of the resulting products .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dimethyl-3-oxopropanoate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl 2,2-dimethyl-3-oxopropanoate: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
- Benzyl 2,2-dimethyl-3-oxopropanoate is unique due to the presence of the benzyl group, which imparts different reactivity and physical properties compared to its methyl and ethyl analogs. The benzyl group can participate in additional reactions such as electrophilic aromatic substitution, making it more versatile in synthetic applications .
Properties
IUPAC Name |
benzyl 2,2-dimethyl-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,9-13)11(14)15-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHICDGZYOXICST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97518-80-4 |
Source
|
Record name | benzyl 2,2-dimethyl-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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